N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide
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Overview
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide is a chemical compound with a complex structure that includes both chlorinated benzoyl and furan carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the benzoyl moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chlorinated benzoyl and furan carboxamide groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a furan carboxamide group.
Rilmazafone: Contains a benzoyl group and is used as a prodrug for benzodiazepine.
2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide: Similar structure with a bromo group instead of a furan ring.
Uniqueness
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide is unique due to the presence of both chlorinated benzoyl and furan carboxamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO3/c19-11-7-8-15(21-18(23)16-6-3-9-24-16)13(10-11)17(22)12-4-1-2-5-14(12)20/h1-10H,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGQAIRMONSNRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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